BENGHE Methodological & Application

Check Availability & Pricing

Gummiferin (Carboxyatractyloside): A Potent
Tool for Elucidating Mitochondrial ATP/ADP
Exchange

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Gummiferin

Cat. No.: B8144436

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

Gummiferin, more commonly known as Carboxyatractyloside (CATR), is a highly toxic
diterpenoid glycoside isolated from plants such as the cocklebur (Xanthium strumarium) and
the thistle Atractylis gummifera.[1] It is a potent and specific noncompetitive inhibitor of the
mitochondrial ADP/ATP carrier (AAC), also known as the adenine nucleotide translocase
(ANT).[2] This carrier protein, located in the inner mitochondrial membrane, is essential for
cellular energy metabolism, facilitating the exchange of adenosine diphosphate (ADP) from the
cytosol for adenosine triphosphate (ATP) synthesized within the mitochondria.[3][4] By binding
with high affinity to the AAC, gummiferin locks the transporter in its cytosolic-facing
conformation (c-state), thereby halting the crucial exchange of these nucleotides and inhibiting
oxidative phosphorylation.[2] These properties make gummiferin an invaluable tool compound
for studying the kinetics and mechanism of ATP/ADP translocation, mitochondrial
bioenergetics, and the role of the AAC in cellular processes such as apoptosis.

Mechanism of Action

Gummiferin exerts its inhibitory effect by binding to a deep cavity on the cytosolic side of the
ADP/ATP carrier. This binding is characterized by a high affinity and is considered
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noncompetitive with respect to ADP and ATP, meaning that increasing the concentration of the
natural substrates does not readily reverse the inhibition. The binding of gummiferin stabilizes
the "c-state" of the carrier, preventing the conformational changes necessary for nucleotide
transport. This leads to a cessation of ATP export from and ADP import into the mitochondrial
matrix, ultimately disrupting cellular energy homeostasis.
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Caption: Mechanism of Gummiferin Inhibition of the ADP/ATP Catrrier.
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Quantitative Data

The inhibitory potency of gummiferin and other related compounds on the ADP/ATP carrier
has been quantified in various studies. The following table summarizes key quantitative data for
gummiferin (Carboxyatractyloside) and other relevant inhibitors.
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Assay Reference(s
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Experimental Protocols
Fluorescence-Based Measurement of ADP/ATP
Exchange Inhibition in Proteoliposomes

This protocol describes a non-radioactive method to measure the inhibition of reconstituted
ADP/ATP carrier (AAC) activity by gummiferin using a magnesium-sensitive fluorescent dye.

Workflow Diagram:
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Caption: Workflow for Fluorescence-Based ADP/ATP Exchange Assay.
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Materials:

Purified recombinant ADP/ATP carrier (AAC)

e Lipids (e.g., a mixture of DOPC, DOPE, and cardiolipin)

e Magnesium Green™ (MgGr™) fluorescent dye

e ATP and ADP solutions

o Gummiferin (Carboxyatractyloside) stock solution

o Assay buffer (e.g., 50 mM Na2S04, 10 mM MES, 10 mM Tris, 0.6 mM EGTA, pH 7.35)

e Size-exclusion chromatography column

e Fluorometer

Procedure:

Preparation of Proteoliposomes:

o Reconstitute the purified AAC into liposomes. During preparation, include MgGr™, MgCl2,
and ATP in the internal buffer of the liposomes.

Removal of External Substrates:

o Pass the proteoliposome suspension through a size-exclusion chromatography column to
remove any unincorporated dye, magnesium, and ATP from the external solution.

Inhibition Assay:

o Aliquot the proteoliposome suspension into fluorometer cuvettes.

o Add varying concentrations of gummiferin to the cuvettes and incubate for a specified
time (e.g., 5 minutes) to allow for inhibitor binding. Include a vehicle control (e.g., DMSO).

Initiation of Exchange:
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o Initiate the ADP/ATP exchange by adding a known concentration of ADP to the external

solution.

e Fluorescence Measurement:

o Immediately begin recording the fluorescence intensity of MgGr™ over time. The
exchange of internal ATP for external ADP will lead to an increase in free Mg2+ inside the

proteoliposomes, causing an increase in MgGr™ fluorescence.
o Data Analysis:
o Calculate the initial rate of fluorescence change for each gummiferin concentration.
o Convert the fluorescence rates to ADP/ATP exchange rates using a standard curve.

o Plot the exchange rate as a function of gummiferin concentration to determine the IC50

value.

Mitochondrial Permeability Transition Pore (MPTP)
Assay

Gummiferin can be used to study the involvement of the ADP/ATP carrier in the formation of
the mitochondrial permeability transition pore (MPTP). This protocol describes a method to

assess MPTP opening in isolated mitochondria.

Workflow Diagram:
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Caption: Workflow for Mitochondrial Swelling Assay to Assess MPTP Opening.
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Materials:
¢ |solated mitochondria
o Mitochondrial isolation buffer

o Assay buffer (e.g., containing KCI, MOPS, and respiratory substrates like succinate and
rotenone)

o Gummiferin (Carboxyatractyloside) stock solution
e CacCl2 solution

e Inorganic phosphate (Pi) solution

Spectrophotometer capable of measuring absorbance at 540 nm
Procedure:
e Mitochondrial Isolation:

o Isolate mitochondria from fresh tissue or cultured cells using standard differential
centrifugation methods.

e Assay Setup:

o Resuspend the isolated mitochondria in the assay buffer to a final concentration of
approximately 0.5-1.0 mg/mL.

o Aliquot the mitochondrial suspension into spectrophotometer cuvettes.
« Inhibitor Pre-incubation:

o Add gummiferin or a vehicle control to the cuvettes and pre-incubate for a few minutes at

room temperature.
e Induction of MPTP Opening:

o Place the cuvette in the spectrophotometer and record a baseline absorbance at 540 nm.
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o Induce MPTP opening by adding a bolus of CaCl2 followed by Pi.

o Measurement of Mitochondrial Swelling:

o Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance
indicates an increase in mitochondrial volume (swelling) due to the influx of water through
the opened MPTP.

o Data Analysis:

o Calculate the rate and extent of the absorbance decrease. Compare the results from
gummiferin-treated mitochondria to the control to assess the effect of AAC inhibition on
MPTP opening.

Conclusion

Gummiferin (Carboxyatractyloside) is a powerful and highly specific inhibitor of the
mitochondrial ADP/ATP carrier. Its well-characterized mechanism of action makes it an
indispensable tool for investigating mitochondrial physiology, cellular bioenergetics, and the
role of the AAC in health and disease. The protocols outlined above provide robust methods for
utilizing gummiferin to probe the function of this critical mitochondrial transporter. Due to its
high toxicity, appropriate safety precautions should always be taken when handling
gummiferin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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